molecular formula C14H19F3N2O3S B2596170 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline CAS No. 750614-97-2

5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B2596170
CAS No.: 750614-97-2
M. Wt: 352.37
InChI Key: RATLPTXFDUAEJY-UHFFFAOYSA-N
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Description

5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is a synthetic organic compound that features a sulfonyl group attached to an azepane ring and a trifluoroethoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:

    Formation of Azepane-1-sulfonyl Chloride: This can be achieved by reacting azepane with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The azepane-1-sulfonyl chloride is then reacted with 2-(2,2,2-trifluoroethoxy)aniline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the trifluoroethoxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a probe for studying biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
  • 5-(Morpholine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline

Uniqueness

The uniqueness of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3S/c15-14(16,17)10-22-13-6-5-11(9-12(13)18)23(20,21)19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATLPTXFDUAEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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